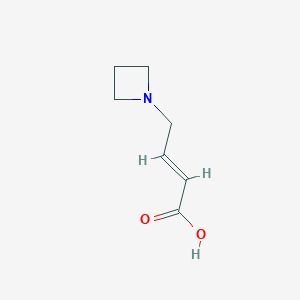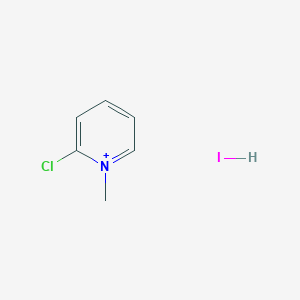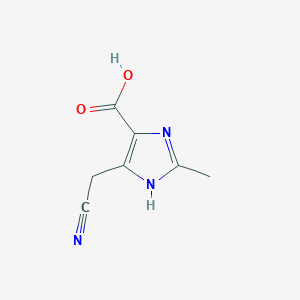
(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride is a chemical compound known for its role in various chemical reactions and applications. It is a white to off-white crystalline substance that is soluble in water and organic solvents like ethanol. This compound is primarily used as a phase transfer catalyst and has significant applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride involves its ability to facilitate the transfer of reactants between different phases, thereby increasing the reaction rate. It interacts with molecular targets through its phosphonium group, which can form stable complexes with various substrates, enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
Compared to similar compounds, (2-Methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride is unique due to its hydrochloride form, which enhances its solubility and reactivity in aqueous media. This makes it particularly useful in reactions requiring high solubility and stability.
Propiedades
Fórmula molecular |
C21H21ClO2P+ |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1; |
Clave InChI |
CXCXTEMZMJZMJX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)



![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
![4-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B15198090.png)
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)




![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
![(2e)-2-(3-Fluoranyl-4-Methoxy-Phenyl)imino-1-[[2-(Trifluoromethyl)phenyl]methyl]-3h-Benzimidazole-5-Carboxylic Acid](/img/structure/B15198135.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
